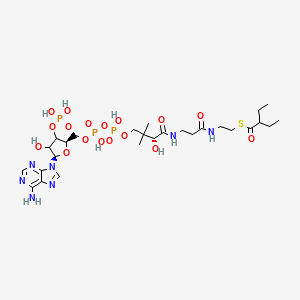
2-Ethylbutyryl coenzyme A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylbutyryl coenzyme A is a derivative of coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and other biochemical pathways. Its molecular formula is C27H46N7O17P3S, and it has a molecular weight of 865.68 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyryl coenzyme A typically involves a chemo-enzymatic approach. One common method includes the acylation of coenzyme A with 2-ethylbutyric acid using acyl-CoA synthetase enzymes . This process can be performed under mild conditions, making it suitable for biological laboratories.
Industrial Production Methods: Industrial production of coenzyme A derivatives, including this compound, often involves microbial fermentation. Specific strains of microorganisms, such as Brevibacterium ammoniagenes, are cultivated in nutrient-rich media to produce coenzyme A in high yields . The harvested cells are then processed to extract and purify the desired coenzyme A derivative.
化学反应分析
Types of Reactions: 2-Ethylbutyryl coenzyme A undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding enoyl-CoA derivative.
Reduction: Reduction reactions can convert enoyl-CoA derivatives back to their saturated forms.
Substitution: Substitution reactions can occur at the acyl group, leading to the formation of different acyl-CoA derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include acyl-CoA dehydrogenases.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Enzymatic catalysts like acyltransferases facilitate substitution reactions.
Major Products:
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent introduced.
科学研究应用
2-Ethylbutyryl coenzyme A has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and dehydrogenases.
Biology: The compound is employed in metabolic studies to investigate fatty acid metabolism and energy production pathways.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biochemicals and pharmaceuticals through microbial fermentation processes.
作用机制
2-Ethylbutyryl coenzyme A exerts its effects by participating in enzymatic acetyl transfer reactions. It acts as a cofactor for various enzymes, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes catalyze reactions that are crucial for fatty acid metabolism, energy production, and biosynthesis of essential biomolecules .
相似化合物的比较
- Butyryl coenzyme A
- Acetyl coenzyme A
- Propionyl coenzyme A
- Malonyl coenzyme A
Comparison: 2-Ethylbutyryl coenzyme A is unique due to its branched-chain structure, which distinguishes it from other acyl-CoA derivatives like butyryl coenzyme A and acetyl coenzyme A. This structural difference influences its reactivity and the specific enzymes it interacts with in metabolic pathways .
属性
分子式 |
C27H46N7O17P3S |
|---|---|
分子量 |
865.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate |
InChI |
InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1 |
InChI 键 |
GXMPSIHSDGSWLE-ADUPVSGZSA-N |
手性 SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



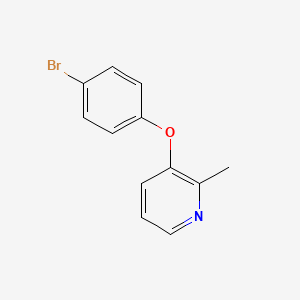



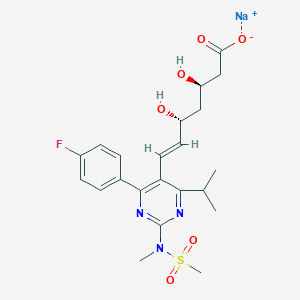
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
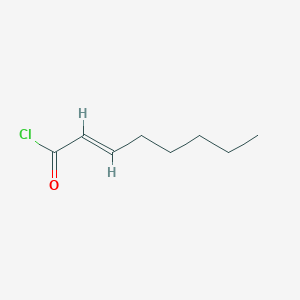
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
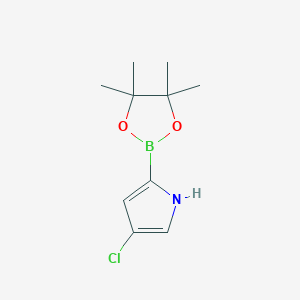
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
